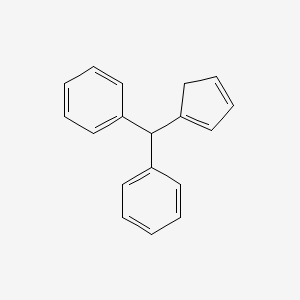

Diphenylmethylcyclopentadiene

Description

Historical Context and Evolution of Cyclopentadiene (B3395910) Derivatives in Chemical Science

The story of cyclopentadiene derivatives begins with the fundamental discoveries of the 19th century. Cyclopentadiene (C₅H₆) was first identified as a hydrocarbon that readily dimerizes. nih.gov However, the true potential of the cyclopentadienyl (B1206354) moiety remained largely untapped until the seminal discovery of ferrocene (B1249389) in 1951. wikipedia.orguga-editions.combiomedpharmajournal.org The elucidation of ferrocene's "sandwich" structure, where an iron atom is bonded between two parallel cyclopentadienyl rings, revolutionized the understanding of chemical bonding and ignited the field of organometallic chemistry. wikipedia.orguga-editions.comresearchgate.net

This breakthrough catalyzed intensive research into modifying the basic cyclopentadienyl (Cp) ring to fine-tune the steric and electronic properties of the resulting metal complexes. nih.gov Chemists began to synthesize a wide variety of substituted cyclopentadienyl ligands, recognizing that the substituents could dramatically influence the stability, reactivity, and catalytic activity of the corresponding organometallic compounds. nih.govresearchgate.netacs.org This evolution from the simple, unsubstituted Cp anion to functionally decorated ligands has been a cornerstone of progress in the field, allowing for the rational design of catalysts and materials with tailored properties. numberanalytics.comresearchwithrutgers.com

Table 1: Key Historical Milestones in Cyclopentadiene Chemistry

| Year | Discovery | Significance |

| 1951 | Discovery of Ferrocene wikipedia.orgbiomedpharmajournal.org | Revolutionized organometallic chemistry and introduced the concept of sandwich compounds. wikipedia.org |

| 1952 | Elucidation of Ferrocene's "Sandwich" Structure uga-editions.com | Provided a new model for chemical bonding and spurred intense research into metallocenes. uga-editions.comresearchgate.net |

| Post-1952 | Development of Substituted Cyclopentadienyl Ligands nih.govresearchgate.net | Enabled the fine-tuning of electronic and steric properties of metal complexes for specific applications. nih.gov |

Significance of Diphenylmethylcyclopentadiene in Organometallic Chemistry

Diphenylmethylcyclopentadiene holds particular significance as a ligand in the synthesis of specialized metallocene catalysts. Its primary route of synthesis involves the reduction of 6,6-diphenylfulvene. caltech.edu This ligand is instrumental in creating catalysts for olefin polymerization, most notably for the production of polypropylene. tamu.eduresearchgate.net

The key to its importance lies in its ability to form C₁-symmetric ansa-metallocenes. tamu.eduacs.org Unlike more symmetrical catalysts, C₁-symmetric complexes have two distinct coordination sites, which allows for precise control over the stereochemistry of the growing polymer chain. tamu.edu By incorporating the bulky diphenylmethyl group onto the cyclopentadienyl ring, chemists can influence the insertion of propylene (B89431) monomers, leading to the formation of highly isotactic polypropylene, a polymer with desirable material properties. researchgate.net The mechanism for this stereocontrol is a subject of detailed study, with evidence suggesting an alternating insertion mechanism at the two different sites of the metallocene. researchgate.net Thus, diphenylmethylcyclopentadiene serves as a critical building block for designing sophisticated catalysts that control polymer architecture at the molecular level. researchgate.netresearchgate.net

Table 2: Synthesis of (Diphenylmethyl)cyclopentadiene

| Reactant | Reagent | Product |

| 6,6-Diphenylfulvene | Lithium aluminum hydride (LiAlH₄) caltech.edu | (Diphenylmethyl)cyclopentadiene |

Current Research Frontiers and Unaddressed Questions Pertaining to Diphenylmethylcyclopentadiene

While significant progress has been made, several research frontiers and unanswered questions remain regarding diphenylmethylcyclopentadiene. The development of more efficient and sustainable synthetic routes to this and other substituted cyclopentadienes is an ongoing pursuit. wipo.int

Key unanswered questions include:

Catalytic Versatility: Beyond propylene polymerization, what other catalytic transformations can be mediated by metal complexes of diphenylmethylcyclopentadiene? Exploring its potential in other areas of organic synthesis, such as C-H activation or cross-coupling reactions, remains a fertile ground for research. nih.gov

Electronic and Steric Tuning: How does the precise torsion and conformation of the diphenylmethyl group influence the electronic environment at the metal center? A quantitative understanding of its ligand properties, such as its Tolman electronic parameter and cone angle, compared to other substituted Cp ligands, is needed for more rational catalyst design.

Non-Innocent Reactivity: There is growing evidence that the cyclopentadienyl ring itself can participate directly in reactions, acting as a reservoir for protons or hydrogen atoms. researchwithrutgers.com Investigating whether the diphenylmethylcyclopentadienyl ligand can exhibit this "non-innocent" behavior could open up new catalytic cycles and reaction pathways.

Materials Science Applications: Can organometallic complexes featuring the diphenylmethylcyclopentadienyl ligand be used as precursors for novel materials? Their potential application in creating nanoparticles, thin films, or luminescent materials is an emerging area of interest for cyclopentadienyl complexes in general and remains to be explored for this specific ligand. numberanalytics.com

Addressing these questions will require a combination of synthetic, mechanistic, and theoretical studies to fully unlock the potential of this versatile ligand.

Overview of Advanced Methodologies Employed in Diphenylmethylcyclopentadiene Studies

The characterization and study of diphenylmethylcyclopentadiene and its metal complexes rely on a suite of advanced analytical and computational methodologies. These techniques are essential for elucidating structure, understanding bonding, and predicting reactivity. hku.hk

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. 1H and 13C NMR are used to determine the structure of the ligand and its complexes in solution. rsc.orgwiley.com For complexes with suitable nuclei, such as those containing phosphorus or certain metals, multinuclear NMR provides direct insight into the coordination environment. wiley.comlibretexts.org Fourier-Transform Infrared (FT-IR) spectroscopy is also broadly used to identify functional groups and probe the bonding between the metal and its ligands, particularly carbonyl co-ligands. bruker.com

Computational Studies: Theoretical methods, particularly Density Functional Theory (DFT), have become indispensable tools. rsc.orgrsc.orgacs.org DFT calculations are used to optimize molecular geometries, predict spectroscopic properties, and investigate reaction mechanisms and transition states. rsc.orgrsc.org These computational studies complement experimental data, providing a deeper understanding of the electronic structure and energetics that govern the behavior of diphenylmethylcyclopentadiene complexes. nih.govnumberanalytics.com

Table 3: Advanced Methodologies in Diphenylmethylcyclopentadiene Research

| Methodology | Information Obtained |

| NMR Spectroscopy (¹H, ¹³C, Multinuclear) | Molecular structure in solution, ligand coordination, dynamic processes. wiley.comlibretexts.org |

| FT-IR Spectroscopy | Identification of functional groups, analysis of metal-ligand bonding. bruker.com |

| X-ray Crystallography | Precise solid-state molecular structure, bond lengths, and angles. iucr.orgacs.org |

| Density Functional Theory (DFT) | Optimized geometries, electronic structure, reaction energetics, and mechanisms. rsc.orgrsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C18H16 |

|---|---|

Molecular Weight |

232.3 g/mol |

IUPAC Name |

[cyclopenta-1,3-dien-1-yl(phenyl)methyl]benzene |

InChI |

InChI=1S/C18H16/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16/h1-13,18H,14H2 |

InChI Key |

UPCCBSOQEHJDCX-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=C1C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Diphenylmethylcyclopentadiene and Its Derivatives

Established Synthetic Routes to Diphenylmethylcyclopentadiene

The most conventional and widely practiced approach to synthesizing mono-substituted cyclopentadienes like diphenylmethylcyclopentadiene relies on the inherent acidity of the cyclopentadiene (B3395910) ring, which allows for its conversion into a potent nucleophile.

Conventional Reaction Pathways for Cyclopentadiene Functionalization

The primary pathway for the functionalization of cyclopentadiene involves a two-step process: deprotonation followed by alkylation. Cyclopentadiene is unusually acidic for a hydrocarbon (pKa ≈ 16) because its deprotonation results in the formation of the aromatic cyclopentadienyl (B1206354) anion.

The reaction sequence is as follows:

Deprotonation: Cyclopentadiene is treated with a strong base to form an alkali metal cyclopentadienide (B1229720) salt. Common bases include alkali metals (e.g., sodium, potassium), sodium hydride (NaH), or organolithium reagents like n-butyllithium (n-BuLi). acs.orgresearchgate.net The reaction with sodium hydride in a solvent like tetrahydrofuran (B95107) (THF) is a frequently used method. orgsyn.org

Nucleophilic Substitution: The resulting cyclopentadienyl anion (Cp⁻) is a powerful nucleophile. It readily reacts with an appropriate electrophile, in this case, a diphenylmethyl halide such as diphenylmethyl chloride or diphenylmethyl bromide, via an Sₙ2 reaction. This step forms the new carbon-carbon bond, yielding the desired diphenylmethylcyclopentadiene.

An alternative, though less direct, route involves the use of fulvene (B1219640) intermediates. Fulvenes, which are isomers of substituted cyclopentadienes, can be synthesized and subsequently reacted with organometallic reagents to yield the target compound. duke.edu

It is critical to note that monosubstituted cyclopentadienes like diphenylmethylcyclopentadiene exist as a mixture of rapidly equilibrating isomers due to acs.orggoogle.com-sigmatropic shifts (hydrogen migration around the ring). nih.govnih.gov This dynamic behavior influences their reactivity and spectroscopic characterization.

Precursor Design and Selection Strategies

The success of the conventional synthesis hinges on the appropriate selection of precursors for each component of the final molecule.

Cyclopentadiene Source: Cyclopentadiene monomer is highly reactive and readily undergoes a Diels-Alder reaction with itself to form dicyclopentadiene (B1670491) at room temperature. nih.gov Therefore, the monomer is typically prepared fresh for synthesis by "cracking" or retro-Diels-Alder reaction of commercially available dicyclopentadiene. This is achieved by heating the dimer (typically to >170°C) and distilling the volatile monomer. nih.govuq.edu.au

Base Selection: The choice of base for deprotonation depends on the desired counter-ion and reaction conditions.

Sodium Hydride (NaH): A safe and effective choice that produces sodium cyclopentadienide and hydrogen gas. orgsyn.org

n-Butyllithium (n-BuLi): Generates lithium cyclopentadienide, a highly reactive nucleophile, with butane (B89635) as the only byproduct. acs.org

Alkali Metals (Na, K): Direct reaction with cyclopentadiene is possible, often in solvents like benzene (B151609) or at elevated temperatures with neat dicyclopentadiene, to produce the corresponding alkali metal salt. researchgate.net

Electrophile (Diphenylmethyl Source): The standard precursor for introducing the diphenylmethyl group is an electrophile with a good leaving group. Diphenylmethyl chloride or diphenylmethyl bromide are ideal candidates due to their commercial availability and appropriate reactivity for Sₙ2 displacement by the cyclopentadienyl anion.

The table below summarizes the key precursors and their roles in the synthesis.

Table 1: Precursors for Conventional Synthesis of Diphenylmethylcyclopentadiene

| Precursor | Role | Typical Source/Method |

|---|---|---|

| Dicyclopentadiene | Cyclopentadiene source | Commercially available; cracked via heating to get monomer. |

| Sodium Hydride (NaH) | Deprotonating agent | Commercially available as a dispersion in mineral oil. |

| n-Butyllithium (n-BuLi) | Deprotonating agent | Commercially available as a solution in hexanes. |

Isolation and Purification Techniques (General Methodologies)

The isolation and purification of substituted cyclopentadienes require careful handling due to their potential sensitivity to air and heat. A typical procedure following the reaction involves:

Quenching and Workup: The reaction mixture is typically quenched with water or a saturated aqueous ammonium (B1175870) chloride solution to destroy any unreacted base or anionic species.

Extraction: The organic product is extracted from the aqueous phase using a water-immiscible organic solvent like diethyl ether or ethyl acetate.

Washing and Drying: The organic layer is washed with brine to remove residual water and then dried over an anhydrous salt such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Final purification is generally achieved through column chromatography on silica (B1680970) gel. natpro.com.vn A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is used to separate the non-polar product from any polar impurities. Given the high molecular weight of diphenylmethylcyclopentadiene, distillation is often not a viable option due to the high temperatures required, which could lead to decomposition or polymerization.

Novel and Evolving Synthetic Approaches

While the conventional alkylation of cyclopentadienyl anions is effective, modern synthetic chemistry seeks more atom-economical, efficient, and selective methods. Research has focused on transition-metal-mediated and catalytic routes to construct diverse and complex cyclopentadiene frameworks. acs.org

Metal-Mediated and Catalytic Syntheses of Diphenylmethylcyclopentadiene Analogues

Transition metals can orchestrate the assembly of the cyclopentadiene ring from simpler unsaturated precursors, offering pathways to analogues that may be difficult to access through conventional means. thieme-connect.de

[2+2+1] Cycloadditions: This powerful strategy involves the metal-catalyzed cycloaddition of two alkyne molecules and a carbon source to form a five-membered ring. acs.org

Niobium and Zirconium: Low-valent niobium complexes can catalyze the synthesis of multisubstituted cyclopentadienes from cyclopropenes and internal alkynes. acs.org Similarly, zirconacyclopentadienes, formed by the reductive coupling of two alkynes with a zirconocene (B1252598) source, can react with 1,1-dihalo compounds to yield highly substituted cyclopentadienes. uq.edu.au

Palladium and Rhodium: These metals are also known to catalyze [2+2+1] cycloadditions of two alkynes with another unsaturated component. acs.org

Cobalt-Catalyzed C–C Activation: Cobalt catalysts can mediate the ring expansion of cyclopropenes with internal alkynes through a C–C bond activation mechanism, providing a temperature-dependent divergent route to different cyclopentadiene substitution isomers. acs.org

Copper-Catalyzed Perarylation: For the synthesis of analogues with multiple aryl groups, copper(I) catalysis enables the direct perarylation of the cyclopentadiene ring using aryl iodides. nih.gov This method allows for the formation of multiple C-C bonds in a single step.

The table below provides a summary of selected metal-mediated synthetic approaches.

Table 2: Examples of Metal-Mediated Syntheses of Cyclopentadiene Analogues

| Metal Catalyst/Mediator | Precursors | Reaction Type | Reference |

|---|---|---|---|

| Niobium (Nb) | Cyclopropenes, Internal Alkynes | [2+2+1] Cycloaddition | acs.org |

| Zirconium (Zr) | Alkynes, 1,1-Dihalo compounds | Reductive Coupling/Cyclization | uq.edu.au |

| Cobalt (Co) | Cyclopropenes, Internal Alkynes | C-C Activation/Ring Expansion | acs.org |

Chemo- and Regioselective Synthesis of Substituted Cyclopentadiene Frameworks

A significant challenge in the synthesis of substituted cyclopentadienes is controlling the position of the substituents (regioselectivity). As mentioned, the rapid acs.orggoogle.com-sigmatropic shifts in monosubstituted cyclopentadienes lead to a mixture of isomers. For polysubstituted derivatives, achieving a single, well-defined isomer is a formidable task.

Modern catalytic methods are being developed to address this challenge by providing high levels of chemo- and regioselectivity. mdpi.comrsc.org

Catalyst Control: The choice of metal and its associated ligands can exert precise control over the reaction pathway, favoring the formation of one regioisomer over others. For instance, a three-step method utilizing palladium-catalyzed haloallylation, followed by cross-coupling and a final ruthenium-catalyzed ring-closing metathesis, provides a specific route to 1,2-disubstituted cyclopentadienes. researchgate.net

Reaction Pathway Manipulation: In cobalt-catalyzed systems, the reaction outcome can be directed towards different isomers simply by altering the heating procedure, demonstrating kinetic versus thermodynamic control. acs.org Cobalt-catalyzed cycloadditions have also been shown to proceed with complete regioselectivity with respect to the C-C bond cleavage step. acs.org

Lewis Acid Catalysis: In reactions involving cyclopentadiene derivatives, such as the Diels-Alder reaction, Lewis acids can be employed to accelerate the desired cycloaddition without increasing the rate of the competing acs.orggoogle.com-hydrogen shift, thus preserving the initial isomeric composition. nih.gov

These evolving strategies are crucial for expanding the library of available cyclopentadiene ligands, enabling fine-tuning of the electronic and steric properties of the resulting metal complexes for applications in catalysis.

Green Chemistry Principles in Diphenylmethylcyclopentadiene Synthesis

The application of green chemistry principles to the synthesis of specialty chemicals like diphenylmethylcyclopentadiene is crucial for minimizing environmental impact and enhancing process safety and efficiency. While specific studies on green routes to diphenylmethylcyclopentadiene are not extensively documented, the twelve principles of green chemistry provide a framework for designing more sustainable synthetic protocols.

Key green chemistry considerations for the synthesis of diphenylmethylcyclopentadiene would include:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. For instance, addition reactions are generally preferred over substitution reactions.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. The choice of solvent is critical in the synthesis of cyclopentadienyl compounds, as it influences the reactivity of the cyclopentadienyl anion and the solubility of reactants.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and enhance reaction efficiency. Phase-transfer catalysis, for example, could be a viable green approach for the alkylation of cyclopentadiene.

A hypothetical comparison of a traditional synthesis versus a greener synthesis of diphenylmethylcyclopentadiene is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Routes to Diphenylmethylcyclopentadiene based on Green Chemistry Principles

| Feature | Traditional Synthesis | Greener Synthesis |

| Solvent | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) or Water with a phase-transfer catalyst |

| Base | Sodium hydride (NaH) | Potassium carbonate (K2CO3) |

| Reaction Conditions | -78°C to room temperature | Room temperature |

| Waste Products | Sodium halide salts, organic byproducts | Potassium halide salts, fewer organic byproducts |

| Energy Input | High (cooling and heating) | Low |

Mechanistic Insights into Diphenylmethylcyclopentadiene Formation

Understanding the reaction mechanisms involved in the formation of diphenylmethylcyclopentadiene is fundamental for optimizing reaction conditions and controlling product distribution. The synthesis would likely proceed through the nucleophilic substitution of a diphenylmethyl halide or other suitable electrophile with a cyclopentadienyl anion.

Reaction Pathway Elucidation for Key Synthetic Steps

The primary synthetic route to diphenylmethylcyclopentadiene would involve the deprotonation of cyclopentadiene to form the aromatic cyclopentadienyl anion, followed by its reaction with a diphenylmethyl electrophile.

Step 1: Formation of the Cyclopentadienyl Anion

Cyclopentadiene is unusually acidic for a hydrocarbon (pKa ≈ 16) due to the high stability of its conjugate base, the cyclopentadienyl anion, which is aromatic. The deprotonation is typically achieved using a suitable base.

Reaction: C₅H₆ + Base → [C₅H₅]⁻ + [Base-H]⁺

Step 2: Nucleophilic Attack by the Cyclopentadienyl Anion

The cyclopentadienyl anion is a potent nucleophile and will react with a suitable electrophile, such as a diphenylmethyl halide. This is a classic Sₙ2 reaction.

Reaction: [C₅H₅]⁻ + (C₆H₅)₂CH-X → C₅H₅CH(C₆H₅)₂ + X⁻ (where X = Cl, Br, I)

An alternative Sₙ1-type pathway could also be envisioned, particularly with substrates that can form a stable diphenylmethyl cation.

Role of Intermediates in Diphenylmethylcyclopentadiene Synthesis

The key intermediates in the synthesis of diphenylmethylcyclopentadiene are the cyclopentadienyl anion and potentially a diphenylmethyl carbocation.

Cyclopentadienyl Anion ([C₅H₅]⁻): This aromatic and planar intermediate is the key nucleophile in the reaction. Its stability and high nucleophilicity drive the reaction forward.

Diphenylmethyl Cation ([(C₆H₅)₂CH]⁺): In an Sₙ1-type mechanism, the formation of the resonance-stabilized diphenylmethyl cation would be the rate-determining step. This carbocation is relatively stable due to the delocalization of the positive charge over the two phenyl rings. The subsequent reaction with the cyclopentadienyl anion would be rapid.

The choice of solvent can significantly influence which pathway (Sₙ1 or Sₙ2) is favored. Polar, aprotic solvents typically favor Sₙ2 reactions, while polar, protic solvents can promote the formation of carbocations, favoring the Sₙ1 pathway.

Stereochemical Control in Diphenylmethylcyclopentadiene Synthesis

The introduction of the diphenylmethyl group onto the cyclopentadiene ring creates a stereocenter at the 5-position of the resulting 5-(diphenylmethyl)cyclopenta-1,3-diene. If the synthesis starts with an achiral cyclopentadiene and an achiral diphenylmethyl source, a racemic mixture of the two enantiomers will be formed.

Achieving stereochemical control to favor one enantiomer over the other would require an asymmetric synthesis approach. Potential strategies could include:

Use of a Chiral Base: A chiral base could selectively deprotonate one face of a prochiral substituted cyclopentadiene, leading to an enantiomerically enriched cyclopentadienyl anion.

Use of a Chiral Auxiliary: Attaching a chiral auxiliary to the cyclopentadiene ring could direct the incoming diphenylmethyl group to one face of the ring.

Catalytic Asymmetric Synthesis: A chiral catalyst could be employed to control the stereochemical outcome of the alkylation reaction.

The different isomers of diphenylmethylcyclopentadiene that can be formed and their potential for stereoisomerism are outlined in Table 2.

Table 2: Isomers and Stereochemistry of Diphenylmethylcyclopentadiene

| Isomer | Structure | Stereochemistry |

| 5-(Diphenylmethyl)cyclopenta-1,3-diene | The diphenylmethyl group is attached to the sp³-hybridized carbon. | A chiral center exists at the point of attachment, leading to a pair of enantiomers (R and S). |

| 1-(Diphenylmethyl)cyclopenta-1,3-diene | The diphenylmethyl group is attached to an sp²-hybridized carbon of the diene. | This isomer is achiral. |

| 2-(Diphenylmethyl)cyclopenta-1,3-diene | The diphenylmethyl group is attached to an sp²-hybridized carbon of the diene. | This isomer is achiral. |

It is important to note that the isomers of substituted cyclopentadienes can interconvert via researchgate.netnih.gov-sigmatropic shifts of a hydrogen atom. This can lead to a mixture of isomers at equilibrium.

Reactivity and Mechanistic Investigations of Diphenylmethylcyclopentadiene

Diels-Alder Reactivity of Diphenylmethylcyclopentadiene

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings with significant stereochemical control. wikipedia.orgfiveable.me The reactivity of the diene is paramount, and for substituted cyclopentadienes, both electronic and steric factors come into play.

The Diels-Alder reaction is typically a concerted, thermally allowed process. wikipedia.org The reaction's feasibility is governed by its thermodynamic profile, characterized by changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). The conversion of two π-bonds into two stronger σ-bonds makes the reaction highly exothermic, resulting in a negative ΔH°. However, the joining of two molecules into one leads to a decrease in translational entropy, resulting in a negative ΔS°. msu.edu

For the dimerization of cyclopentadiene (B3395910), a classic example, the reaction is exergonic despite a substantial activation energy. msu.edu The introduction of a diphenylmethyl group is not expected to fundamentally alter these thermodynamic principles, although it will modulate the activation parameters.

Table 1: Representative Thermodynamic Data for Cyclopentadiene Dimerization This table illustrates the typical thermodynamic parameters for a Diels-Alder reaction involving a cyclopentadiene ring. Data is for the dimerization of unsubstituted cyclopentadiene.

| Thermodynamic Parameter | Value | Significance |

| Enthalpy Change (ΔH°) | ~ -18 kcal/mol | Highly exothermic, driven by the formation of stable σ-bonds. msu.edu |

| Entropy Change (ΔS°) | ~ -40 cal/mol·K | Unfavorable due to the loss of translational freedom. msu.edu |

| Gibbs Free Energy (ΔG°) | Negative at low T | The reaction is spontaneous under standard conditions. msu.edu |

| Activation Energy (Ea) | Substantial | Often requires thermal input to overcome the kinetic barrier. msu.edu |

Source: Adapted from thermodynamic data on Diels-Alder reactions. msu.edu

A key feature of the Diels-Alder reaction is its high degree of stereoselectivity, typically favoring the endo product. wikipedia.orgiitk.ac.in This preference is explained by the "endo rule," which posits a stabilizing interaction in the transition state between the π-system of the dienophile and the developing π-bond at the C2 and C3 atoms of the diene. This interaction, known as secondary orbital overlap, lowers the energy of the endo transition state relative to the exo transition state. libretexts.org

For reactions involving 5-substituted cyclopentadienes like diphenylmethylcyclopentadiene, two diastereomeric endo products and two diastereomeric exo products are possible, depending on whether the dienophile attacks from the syn (same) or anti (opposite) face relative to the C5 substituent.

The bulky diphenylmethyl group introduces significant steric hindrance. This steric demand would likely disfavor the syn-endo approach, as the dienophile would clash with the large substituent. Consequently, the reaction is expected to proceed primarily via an anti attack. Between the anti-endo and anti-exo transition states, the typical electronic preference for secondary orbital overlap would favor the anti-endo product. However, if the dienophile also bears bulky substituents, steric repulsion could override this electronic preference, leading to the formation of the anti-exo product as the major isomer.

Substituents can dramatically alter the rate and feasibility of a Diels-Alder reaction through both electronic and steric effects. Normal electron-demand Diels-Alder reactions are accelerated by electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile. ijcrcps.comlibretexts.org An EDG on the diene raises the energy of its Highest Occupied Molecular Orbital (HOMO), decreasing the HOMO-LUMO energy gap with the dienophile and enhancing the stabilizing orbital interaction. ijcrcps.com

The diphenylmethyl group at the C5 position of the cyclopentadiene ring primarily acts as an electron-donating and sterically demanding substituent. Its electron-donating character, acting through hyperconjugation, can destabilize the diene and promote reactivity by making it more electron-rich. escholarship.org However, this electronic acceleration may be counteracted by steric hindrance. The sheer size of the diphenylmethyl group can impede the approach of the dienophile, raising the activation energy and slowing the reaction rate, particularly with bulky dienophiles. libretexts.org

Organometallic Complexation Chemistry of Diphenylmethylcyclopentadiene

Cyclopentadienyl (B1206354) (Cp) and its substituted derivatives are among the most important ligands in organometallic chemistry, valued for their ability to stabilize transition metals in various oxidation states. libretexts.org Diphenylmethylcyclopentadiene can act as a versatile ligand, engaging with metal centers in several distinct coordination modes.

The versatility of the cyclopentadienyl ligand framework stems from its ability to bind to a metal center through a different number of contiguous atoms, a property known as hapticity (η). fiveable.mewikipedia.org

η⁵ (Pentahapto): This is the most common binding mode for cyclopentadienyl ligands. The metal is coordinated to all five carbon atoms of the ring, receiving six electrons from the delocalized π-system of the cyclopentadienyl anion. fiveable.melibretexts.org This mode forms highly stable "sandwich" or "piano-stool" complexes. libretexts.org

η³ (Trihapto): In this mode, the ligand binds through three adjacent carbon atoms, acting as a four-electron donor. This often occurs when the metal center requires a lower electron count, for instance, after the addition of another ligand. libretexts.org This change from η⁵ to η³ is a key step in many catalytic reactions as it opens a coordination site on the metal. wikipedia.org

η¹ (Monohapto): Here, the ligand is bound to the metal through a single carbon atom via a σ-bond, donating two electrons. This binding mode is less common but is observed in certain complexes, often in dynamic equilibrium with higher hapticity forms. libretexts.org

The interconversion between these modes, known as "haptotropic rearrangement" or "ring slippage," is a fundamental reactive pathway for cyclopentadienyl complexes. wikipedia.org For example, a stable 18-electron η⁵ complex might react with a two-electron donor ligand (L) to form a new 18-electron complex where the cyclopentadienyl ligand has "slipped" to an η³-mode to accommodate the new ligand. rsc.org

Table 2: Hapticity Modes of a Cyclopentadienyl-type Ligand

| Hapticity | Description | Electron Donation |

| η⁵ | Pentahapto; Metal bound to all 5 ring carbons | 6 electrons |

| η³ | Trihapto; Metal bound to 3 contiguous carbons | 4 electrons |

| η¹ | Monohapto; Metal bound to 1 carbon (σ-bond) | 2 electrons |

Source: Based on general principles of organometallic chemistry. fiveable.melibretexts.orglibretexts.org

The synthesis of transition metal complexes bearing a diphenylmethylcyclopentadienyl ligand typically follows standard routes for preparing cyclopentadienyl complexes. A common method involves the deprotonation of diphenylmethylcyclopentadiene with a strong base (like n-butyllithium or sodium hydride) to form the corresponding anion, which is then reacted with a transition metal halide salt (e.g., FeCl₂, RuCl₃). libretexts.orguni-due.de

The reactivity of the resulting complexes is heavily influenced by the bulky and electron-donating nature of the diphenylmethylcyclopentadienyl ligand. The steric bulk can be used to control the coordination number of the metal or to create a specific chiral environment. The ligand's electron-donating properties make the metal center more electron-rich, which can influence its reactivity in processes like oxidative addition or its catalytic activity.

A key aspect of their reactivity is the facile η⁵ to η³ hapticity change. For example, treatment of an η⁵-diphenylmethylcyclopentadienyl ruthenium complex with a phosphine (B1218219) or carbon monoxide ligand could induce a ring slippage to form an η³ complex, opening a vacant site for substrate binding in a catalytic cycle. rsc.org This behavior is analogous to the well-studied "indenyl effect," where the fusion of a benzene (B151609) ring to the cyclopentadienyl ligand facilitates η⁵–η³ interconversion. rsc.org The diphenylmethyl group, while not fused, similarly provides electronic stabilization to the η³-allyl intermediate, promoting this synthetically useful transformation.

Coordination Chemistry of Early and Late Transition Metals with Diphenylmethylcyclopentadiene

The diphenylmethylcyclopentadienyl ligand, formed upon deprotonation of diphenylmethylcyclopentadiene, is a versatile ligand in organometallic chemistry, capable of coordinating to a wide range of transition metals. Its bulky nature, owing to the two phenyl groups and a methyl group, significantly influences the structure, stability, and reactivity of its metal complexes.

Research into the coordination chemistry of substituted cyclopentadienyl ligands has demonstrated their utility in stabilizing various metal centers. For instance, studies on polyphenylcyclopentadienyl complexes with rare-earth elements, which are early transition metals, have revealed complex structural diversity. Lutetium complexes with the 1,3-diphenylcyclopentadienyl ligand have been synthesized and characterized, forming structures such as {(Ph2C5H3)LuCl2(THF)3}. ineos.ac.ru Similarly, the reaction of 1-(o-methoxyphenyl)-3,4-diphenylcyclopentadienyl potassium with gadolinium chloride results in either a tetranuclear or a mononuclear complex depending on the reaction stoichiometry. researchgate.net In the mononuclear complex, [(Ph2(o-CH3OC6H4)C5H2)2GdCl], the gadolinium cation is η⁵-coordinated to the two cyclopentadienyl ligands. researchgate.net These examples highlight the capacity of diphenyl-substituted cyclopentadienyl ligands to form stable complexes with electropositive early transition metals.

With mid-to-late transition metals, the diphenylmethylcyclopentadienyl ligand also forms stable complexes, often employed in catalysis. A constrained geometry chromium(III) complex, dichloro-η⁵-[1-(2-N,N-dimethylaminophenyl)-3,4-diphenylcyclopentadienyl]chromium(III), has been synthesized and characterized. researchgate.net This complex, when activated, demonstrates catalytic activity for ethylene (B1197577) polymerization. researchgate.net The steric bulk provided by the diphenyl-substituted cyclopentadienyl ligand is crucial for influencing the catalytic properties of the metal center. Substitutions on the cyclopentadienyl ring are known to enhance the stability of complexes like rhodocenium salts by increasing the delocalization of charge and providing steric protection to the metal center. wikipedia.org

Table 1: Examples of Diphenyl-Substituted Cyclopentadienyl Metal Complexes

| Metal | Complex Formula | Key Features | Reference(s) |

| Lutetium (Lu) | {(Ph₂C₅H₃)LuCl₂(THF)₃} | Mononuclear complex with a late transition metal. | ineos.ac.ru |

| Gadolinium (Gd) | [(Ph₂(o-CH₃OC₆H₄)C₅H₂)₂GdCl] | Mononuclear complex; Gd³⁺ is η⁵-coordinated to two Cp ligands. | researchgate.net |

| Chromium (Cr) | dichloro-η⁵-[1-(2-N,N-dimethylaminophenyl)-3,4-diphenylcyclopentadienyl]Cr(III) | Constrained geometry complex; catalytically active for ethylene polymerization. | researchgate.net |

Electron Transfer and Redox Chemistry Involving Diphenylmethylcyclopentadiene

The electron transfer properties of diphenylmethylcyclopentadiene are intrinsically linked to the electronic nature of the cyclopentadienyl ring system, which can be readily modified by substituents. The phenyl and methyl groups on diphenylmethylcyclopentadiene exert significant electronic and steric effects that modulate its redox behavior.

Electrochemical Behavior and Redox Potentials

The electrochemical behavior of substituted cyclopentadienyl compounds is often studied using cyclic voltammetry (CV). The redox potential is highly sensitive to the nature of the substituents on the cyclopentadienyl (Cp) ring. Electron-withdrawing groups tend to make oxidation more difficult (shifting the redox potential to more positive values), whereas electron-donating groups facilitate oxidation (shifting the potential to more negative values). nih.gov

In the case of diphenylmethylcyclopentadiene, the phenyl groups can act as electron-withdrawing groups via induction and resonance, which would be expected to raise the oxidation potential compared to unsubstituted cyclopentadiene. Studies on pentaarylcyclopentadienyl systems have shown that these compounds can undergo reversible one-electron oxidation. uni-due.de For example, cyclic voltammetry experiments on a pentakis(pentafluorophenyl)cyclopentadienyl radical showed two distinct oxidation processes at high positive potentials. uni-due.de Conversely, certain imidazolium- and pyrrolinium-substituted zwitterionic Cp ligands have been shown to act as "redox non-innocent" ligands, undergoing reversible one-electron reduction at low potentials (E₁/₂ ranging from −1.7 to −2.7 V vs. Fc/Fc⁺). chemrxiv.org This indicates that the Cp ligand itself can act as an electron reservoir. chemrxiv.org

Table 2: Redox Potentials of Selected Substituted Ferrocene (B1249389) Complexes

| Compound | Redox Process | Half-Wave Potential (E₁/₂) vs. Ag/AgCl | Reference(s) |

| Ferrocene (Fc) | Fe(II)/Fe(III) | +0.45 V | nih.gov |

| Fe(C₅H₄CO₂CH₃)₂ | Fe(II)/Fe(III) | +0.78 V | nih.gov |

| Acetylferrocene | Fe(II)/Fe(III) | +0.68 V | researchgate.net |

Note: This table illustrates the effect of substituents on the redox potential of a cyclopentadienyl metal complex. Potentials are typically higher (more positive) for compounds with electron-withdrawing groups.

Generation and Reactivity of Radical Species

Radical species of substituted cyclopentadienes can be generated through single-electron transfer (SET) processes. uni-due.de For instance, the oxidation of pentaarylcyclopentadienyl anions has been shown to produce stable cyclopentadienyl radicals. These radicals can exist as distinct valence tautomers and may exhibit Jahn-Teller distortions. uni-due.de

The generation of a radical from diphenylmethylcyclopentadiene would likely proceed via a one-electron oxidation. The resulting radical cation would be stabilized by the delocalization of the unpaired electron across the cyclopentadienyl ring and the attached phenyl groups. These radical intermediates can be highly reactive. Research on other systems has shown that cyclopentadienyl radicals can be used directly in the synthesis of metallocenes and half-sandwich complexes by reacting them with activated elemental metals. uni-due.de The generation of radical species is a key step in many chemical transformations, and visible-light photoredox catalysis has emerged as a powerful technique for generating radical species under mild conditions. rsc.org

Acid-Base Chemistry and Deprotonation Studies of Diphenylmethylcyclopentadiene

The acidity of the methylene (B1212753) protons in cyclopentadiene and its derivatives is a hallmark of this class of compounds, stemming from the aromatic stabilization of the resulting cyclopentadienyl anion.

pKa Determination and Influencing Factors

Cyclopentadiene is unusually acidic for a hydrocarbon, with a pKa of about 16 in water. quora.com This acidity is due to the formation of the conjugate base, the cyclopentadienyl anion, which is a stable aromatic species with 6 π-electrons delocalized over the five-membered ring. quora.com

Table 3: Acidity of Cyclopentadiene and Related Annulated Derivatives

| Compound | pKa | Key Influencing Factor | Reference(s) |

| Cyclopentadiene | ~16 | Aromatic stabilization of the conjugate base. | quora.com |

| Indene | ~20 | Aromaticity of the benzene ring reduces the net stabilization gain upon deprotonation. | stackexchange.com |

| Fluorene | ~23 | Further reduction in net aromatic stabilization gain compared to indene. | stackexchange.com |

Proton-Coupled Electron Transfer Processes

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where both an electron and a proton are transferred in a single kinetic step or in separate, sequential steps. nih.govnih.gov These processes are crucial in many areas of chemistry, including energy conversion and catalysis. nih.govacs.org The mechanism can be described as either concerted (simultaneous transfer of e⁻ and H⁺) or stepwise (sequential transfer). nih.gov

Diphenylmethylcyclopentadiene is a candidate for PCET reactions due to its key characteristics: it possesses an acidic proton and its π-system can readily participate in electron transfer. A PCET reaction could involve the oxidation of the molecule coupled with the loss of a proton. The thermodynamic coupling between proton transfer and electron transfer is significant; the reduction potential of a species shifts upon protonation or deprotonation, and this shift is directly related to the change in pKa values of the oxidized and reduced forms (ΔE° = 0.059·ΔpKₐ at 298 K). nih.govacs.org

While specific studies on PCET involving diphenylmethylcyclopentadiene are not prominent, research on related systems provides insight. For example, cobalt complexes with cyclopentadienyl ligands have been studied for metal hydride formation, a process involving PCET. acs.org In other work, tungsten-hydride complexes with pyridyl groups attached to the cyclopentadienyl ring were shown to act as pendant proton relays, dramatically accelerating PCET reactions. nih.govacs.org These studies underscore that the cyclopentadienyl ligand framework is an effective platform for facilitating and studying complex PCET reactivity.

Theoretical and Computational Studies of Diphenylmethylcyclopentadiene

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanics forms the foundation for understanding the electronic behavior of molecules. For Diphenylmethylcyclopentadiene, these methods can elucidate the arrangement of electrons in orbitals, the nature of its chemical bonds, and its reactivity patterns.

Molecular Orbital (MO) theory describes how atomic orbitals on different atoms combine to form molecular orbitals that extend over the entire molecule. tru.catamu.edu These calculations are fundamental to understanding the bonding characteristics of Diphenylmethylcyclopentadiene, which features a conjugated cyclopentadiene (B3395910) ring and two phenyl groups.

In MO theory, the combination of atomic orbitals leads to the formation of bonding molecular orbitals, which are lower in energy and stabilize the molecule, and antibonding molecular orbitals, which are higher in energy and destabilize the molecule if occupied. youtube.comlibretexts.org The distribution of electrons within these orbitals dictates the molecule's stability and reactivity. Key aspects of the analysis for Diphenylmethylcyclopentadiene would include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost orbital containing electrons and often acts as an electron donor in reactions. The LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and electronic properties.

π-System Delocalization: The cyclopentadiene ring and the two phenyl rings all contain delocalized π-electron systems. MO analysis quantifies the extent of this delocalization, showing how the π-orbitals of the three rings interact through the central methyl carbon. This delocalization is a major contributor to the molecule's stability.

Bond Order: Calculations can determine the bond order between atoms, which corresponds to the concept of single, double, or triple bonds in Lewis structures. libretexts.orglibretexts.org For a conjugated system like this, bond orders are often fractional, reflecting the delocalized nature of the π-electrons.

A typical output from a molecular orbital analysis is an energy level diagram, showing the relative energies of the bonding, non-bonding, and antibonding orbitals.

Table 1: Illustrative Molecular Orbital Energy Data for a Conjugated System

| Orbital Type | Energy (eV) | Occupancy |

| LUMO+1 | -0.85 | 0 |

| LUMO | -1.54 | 0 |

| HOMO | -5.78 | 2 |

| HOMO-1 | -6.21 | 2 |

Note: This table provides example data to illustrate the typical output of a quantum mechanical calculation. Actual values for Diphenylmethylcyclopentadiene would require specific computational analysis.

The electron density distribution describes the probability of finding an electron in a given region of the molecule. researchgate.net This distribution is not uniform; some areas are electron-rich, while others are electron-poor. This can be visualized using an electrostatic potential (ESP) map, which plots the electrostatic energy at a set distance from the molecule. libretexts.org

On an ESP map, regions of low potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of high potential (colored blue) are electron-poor (due to nuclear charge dominance) and are prone to nucleophilic attack. researchgate.net For Diphenylmethylcyclopentadiene, an ESP map would likely reveal:

High electron density (red/yellow regions) associated with the π-systems of the cyclopentadiene and phenyl rings, as these are areas of delocalized electrons.

Lower electron density (blue/green regions) associated with the hydrogen atoms.

This information is invaluable for predicting how the molecule will interact with other reagents. computationalscience.org

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. youtube.comyoutube.com Diphenylmethylcyclopentadiene has several single bonds around which rotation can occur, primarily the bonds connecting the phenyl groups and the cyclopentadiene ring to the central methyl carbon.

Conformational analysis involves calculating the energy of the molecule as these bonds are rotated. This allows for the identification of the most stable conformers (energy minima) and the energy barriers between them (energy maxima). csus.eduyoutube.com The relative stability of different conformers is governed by steric hindrance and electronic effects. youtube.com For example, conformations where the bulky phenyl groups are far apart (an anti-configuration) are generally more stable than those where they are close together (a gauche or eclipsed configuration). youtube.comyoutube.com

Table 2: Example Relative Energies of Different Conformers

| Conformer | Dihedral Angle (Ring-C-C-Ring) | Relative Energy (kcal/mol) | Stability |

| Anti | ~180° | 0.00 | Most Stable |

| Gauche | ~60° | 1.20 | Less Stable |

| Eclipsed | ~0° | 4.50 | Least Stable |

Note: This table illustrates the type of data generated from a conformational analysis. The values are hypothetical.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a critical tool for mapping out the step-by-step pathways of chemical reactions. It allows chemists to visualize the transformation from reactants to products and to understand the energetic factors that control the reaction's speed and outcome.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. youtube.com The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

A reaction coordinate is a parameter that represents the progress of a reaction along its pathway. hw.ac.uk Reaction coordinate mapping involves calculating the energy of the system at various points along this pathway, from the initial reactants, through the transition state, and to the final products. arxiv.orgmanchester.ac.ukarxiv.org The resulting plot, known as a potential energy surface profile, provides a detailed map of the reaction's progress.

This mapping is essential for understanding complex reaction mechanisms. It can confirm that a calculated transition state correctly connects the desired reactants and products and can reveal the presence of any intermediate species (local minima on the reaction path). hw.ac.ukarxiv.org This provides a comprehensive, dynamic picture of the chemical transformation.

Solvent Effects in Computational Studies

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these interactions, providing insights that are crucial for predicting reaction outcomes in solution.

Explicit and implicit solvent models are two primary approaches. Explicit models involve simulating a discrete number of solvent molecules around the solute, offering a high level of detail but at a significant computational cost. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with specific dielectric properties, offering a computationally less expensive alternative.

For diphenylmethylcyclopentadiene, studying solvent effects would be critical in understanding its behavior in different reaction media. For instance, the polarity of the solvent could influence the charge distribution within the molecule, affecting its nucleophilicity or electrophilicity.

Table 1: Hypothetical Solvent Effects on Diphenylmethylcyclopentadiene Properties

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Predicted Relative Reaction Rate |

| Hexane | 1.88 | 0.2 | 1.0 |

| Dichloromethane | 8.93 | 0.8 | 5.2 |

| Acetonitrile | 37.5 | 2.5 | 15.8 |

| Water | 80.1 | 4.1 | 30.5 |

| Note: This table is illustrative and not based on published experimental or computational data for Diphenylmethylcyclopentadiene. |

Ligand Design Principles from Computational Data

Computational data is invaluable for the rational design of ligands with tailored properties for applications in catalysis and materials science.

Prediction of Stereoelectronic Effects

Stereoelectronic effects, which encompass the influence of orbital interactions on molecular geometry and reactivity, are key to understanding the behavior of ligands. nih.gov Computational methods can quantify these effects by analyzing orbital energies and overlaps. For a ligand like diphenylmethylcyclopentadiene, understanding how the bulky diphenylmethyl group influences the electronic environment of the cyclopentadienyl (B1206354) ring is crucial for predicting its coordination behavior with metal centers.

Rational Design of Modified Diphenylmethylcyclopentadiene Ligands

Building on the understanding of stereoelectronic effects, computational chemistry allows for the in-silico design of modified diphenylmethylcyclopentadiene ligands. polito.it By systematically altering substituents on the phenyl rings or the cyclopentadienyl moiety, researchers can computationally screen for ligands with desired electronic and steric properties. For example, introducing electron-withdrawing or electron-donating groups could modulate the electron density on the cyclopentadienyl ring, thereby influencing the properties of the resulting metal complexes.

Advanced Computational Methodologies

A variety of computational methods are available to study molecular systems, each with its own balance of accuracy and computational cost.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational efficiency. techscience.comumn.edu DFT methods calculate the electronic structure of a molecule based on its electron density, which is a simpler quantity to compute than the many-electron wavefunction. techscience.com For diphenylmethylcyclopentadiene, DFT could be used to calculate a wide range of properties, including optimized geometries, vibrational frequencies, and electronic transition energies.

Molecular Dynamics Simulations in Mechanistic Contexts

Molecular dynamics simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules, offering a time-resolved perspective on chemical processes. In the context of reaction mechanisms, MD simulations can provide valuable insights into:

Conformational Dynamics: Understanding how the molecule explores different shapes and how these conformations influence reactivity. For a sterically demanding molecule like diphenylmethylcyclopentadiene, MD could elucidate the preferred orientations of the phenyl groups and their impact on the accessibility of the cyclopentadiene ring for reactions.

Solvent Effects: Simulating the explicit interactions between the molecule and surrounding solvent molecules to understand how the solvent influences reaction pathways and transition states.

Transition State Sampling: Although challenging, advanced MD techniques can be used to explore the potential energy surface and identify transition state structures, providing a more dynamic picture than static quantum chemical calculations.

Product Distributions: In reactions with multiple possible outcomes, MD simulations can sometimes predict the initial distribution of products by simulating the trajectories of reacting molecules.

Given the lack of specific data for diphenylmethylcyclopentadiene, a general overview of how MD simulations are applied to related cyclopentadiene systems can provide a framework for future research. For instance, studies on the Diels-Alder reactions of cyclopentadiene have utilized MD to visualize the approach of the diene and dienophile and to understand the dynamics of bond formation.

Future computational studies on diphenylmethylcyclopentadiene could greatly benefit from the application of molecular dynamics simulations to provide a more complete understanding of its reactivity. Such studies could generate valuable data on the influence of the diphenylmethyl group on the mechanistic pathways of its various chemical transformations.

Table 1: Potential Areas of Investigation for Diphenylmethylcyclopentadiene using Molecular Dynamics

| Area of Investigation | Potential Insights |

| Rotational Dynamics of Phenyl Groups | Influence on the steric hindrance around the cyclopentadiene ring. |

| Dimerization Pathway | Understanding the kinetic and thermodynamic factors governing self-reaction. |

| Cycloaddition Reactions | Time-resolved mechanism of approach and bond formation with various dienophiles. |

| Metal Complexation Dynamics | Simulation of the formation of diphenylmethylcyclopentadienyl metal complexes. |

It is important to reiterate that the information presented here is a general outline of the potential applications of molecular dynamics in this context, as direct research on diphenylmethylcyclopentadiene is not currently present in the scientific literature.

Applications of Diphenylmethylcyclopentadiene in Chemical Systems

Catalysis and Ligand Design

The design of ligands is a cornerstone of modern catalysis, allowing for the fine-tuning of the electronic and steric properties of metal centers to achieve high activity and selectivity. Diphenylmethylcyclopentadiene has emerged as a valuable ligand in this context, offering a unique combination of steric bulk and electronic tunability.

Role as a Ligand in Organometallic Catalysis

The cyclopentadienyl (B1206354) (Cp) ligand and its derivatives are ubiquitous in organometallic chemistry, prized for their ability to form stable complexes with a wide range of transition metals. mks.com These ligands act as spectators, remaining bound to the metal center throughout a catalytic cycle, yet profoundly influencing its reactivity. The diphenylmethylcyclopentadienyl ligand, with its bulky diphenylmethyl substituent, provides significant steric shielding to the metal center. This steric hindrance can play a crucial role in controlling the coordination of substrates and influencing the regioselectivity and stereoselectivity of catalytic reactions.

The electronic properties of the diphenylmethyl group also impact the catalytic activity of the metal center. The phenyl groups can donate electron density to the cyclopentadienyl ring, which in turn modulates the electron density at the metal. This electronic tuning can affect the rates of key elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination. scispace.com

Application in Olefin Polymerization and Oligomerization

Metallocene catalysts, particularly those based on Group 4 metals like zirconium and hafnium, are widely used in the polymerization and oligomerization of olefins. nih.govthermofisher.com The structure of the cyclopentadienyl ligands in these catalysts is a key determinant of the resulting polymer's properties, such as molecular weight, molecular weight distribution, and tacticity.

While specific studies detailing the use of diphenylmethylcyclopentadiene in this context are not extensively documented in publicly available literature, its structural features suggest potential advantages. The significant steric bulk of the diphenylmethyl group would likely influence the rate of chain transfer reactions relative to chain propagation, potentially leading to the formation of higher molecular weight polymers. rsc.org In the case of propylene (B89431) polymerization, the stereochemistry of the metallocene catalyst, dictated by the orientation of the cyclopentadienyl ligands, controls the tacticity of the polypropylene. A catalyst incorporating the diphenylmethylcyclopentadiene ligand could be designed to produce polymers with specific stereostructures.

In ethylene (B1197577) oligomerization, zirconocene (B1252598) catalysts are known to produce linear alpha-olefins. libretexts.orgutexas.edushenvilab.org The selectivity towards specific oligomers (e.g., 1-butene, 1-hexene, 1-octene) is influenced by the ligand environment around the zirconium center. The steric and electronic properties of the diphenylmethylcyclopentadiene ligand could be leveraged to control the distribution of oligomer products.

Below is a representative table illustrating the typical performance of zirconocene catalysts in ethylene oligomerization, providing a framework for the expected performance of a diphenylmethylcyclopentadienyl-based catalyst.

| Catalyst Precursor | Cocatalyst | Temperature (°C) | Pressure (bar) | Activity ( kg/mol Zr·h·bar) | Selectivity (wt%) |

| (Cp)₂ZrCl₂ | MAO | 80 | 10 | 1500 | C₄: 30, C₆: 25, C₈: 18, C₁₀₊: 27 |

| (Ind)₂ZrCl₂ | MAO | 80 | 10 | 2500 | C₄: 25, C₆: 22, C₈: 20, C₁₀₊: 33 |

This table is illustrative and based on data for analogous cyclopentadienyl (Cp) and indenyl (Ind) ligands. MAO stands for methylaluminoxane.

Asymmetric Catalysis with Chiral Diphenylmethylcyclopentadiene Ligands

The synthesis of enantiomerically pure compounds is a major focus of modern organic chemistry, and asymmetric catalysis is a powerful tool for achieving this goal. researchgate.net Chiral metal complexes, where a metal is coordinated to a chiral ligand, can catalyze reactions to produce one enantiomer of a product in excess over the other. Chiral cyclopentadienyl ligands have been successfully employed in a variety of asymmetric transformations.

A chiral version of the diphenylmethylcyclopentadiene ligand could be synthesized by introducing a stereocenter within the diphenylmethyl group or by creating a planar chiral metallocene complex. Such a ligand would create a chiral environment around the metal center, enabling enantioselective catalysis. For example, chiral rhodium complexes bearing cyclopentadienyl-type ligands have been used in asymmetric Diels-Alder reactions and 1,3-dipolar cycloadditions, achieving high enantiomeric excesses (ee).

The following table presents typical results for asymmetric reactions catalyzed by chiral rhodium-cyclopentadienyl complexes, illustrating the potential of a chiral diphenylmethylcyclopentadiene ligand.

| Reaction Type | Catalyst System | Substrates | Product | Enantiomeric Excess (ee) |

| Diels-Alder | Rh(chiral-Cp)(CH₃CN)₂₂ | Methacrolein, Cyclopentadiene (B3395910) | Exo-adduct | >99% |

| 1,3-Dipolar Cycloaddition | Rh(chiral-Cp)(CH₃CN)₂₂ | Methacrolein, Nitrone | Endo-isomer | up to 94% |

This table is based on data for analogous chiral cyclopentadienyl ligands.

Catalytic C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis as it offers a more atom- and step-economical approach to building molecular complexity. Rhodium(III) complexes bearing cyclopentadienyl ligands have emerged as powerful catalysts for a variety of C-H functionalization reactions. The cyclopentadienyl ligand remains coordinated to the rhodium center throughout the catalytic cycle and plays a critical role in modulating its reactivity and selectivity.

The steric and electronic properties of the diphenylmethylcyclopentadiene ligand would be expected to influence the efficiency and selectivity of C-H functionalization reactions. The bulky diphenylmethyl group could direct the catalyst to less sterically hindered C-H bonds, thereby controlling the regioselectivity of the reaction. Furthermore, the electronic-donating nature of the ligand could enhance the reactivity of the rhodium center towards C-H bond cleavage.

Hydrogen Atom Transfer Catalysis

Hydrogen atom transfer (HAT) is a fundamental process in chemistry that involves the transfer of a hydrogen atom (a proton and an electron) from one species to another. Catalytic HAT reactions have gained significant attention as they provide a powerful method for the functionalization of unactivated C-H bonds via radical intermediates. libretexts.org While there is extensive research on various catalytic systems for HAT, the specific application of diphenylmethylcyclopentadiene in this area is not well-documented in the current literature. This suggests that the exploration of diphenylmethylcyclopentadiene-metal complexes in HAT catalysis could be a promising area for future research. The ability of the ligand to stabilize different metal oxidation states and influence redox potentials could be beneficial in designing novel HAT catalysts.

Precursor Chemistry for Novel Materials

Diphenylmethylcyclopentadiene and its metal complexes also hold promise as precursors for the synthesis of novel materials, particularly thin films, through chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. nih.gov These methods are essential in the microelectronics industry for the fabrication of high-performance devices.

The choice of precursor is critical for the successful deposition of high-quality thin films. An ideal precursor should be volatile, thermally stable at the delivery temperature, and yet reactive enough to decompose cleanly on the substrate surface at the deposition temperature. Cyclopentadienyl complexes of various metals have been investigated as precursors for the deposition of metal, metal oxide, and metal nitride thin films.

The diphenylmethylcyclopentadiene ligand can be advantageous in this context. The bulky organic group can enhance the volatility of the metal complex, facilitating its transport to the deposition chamber. The thermal stability of the complex can also be tuned by modifying the ligand structure. Upon decomposition, the organic ligands are removed, leaving behind a thin film of the desired material. The use of diphenylmethylcyclopentadiene as a precursor could enable the deposition of a variety of thin films with tailored properties for applications in electronics, coatings, and catalysis.

Integration into Polymer Architectures (excluding final material properties)

The integration of diphenylmethylcyclopentadiene into polymer architectures primarily occurs through its use as a ligand in organometallic catalysis, particularly in coordination polymerization. The cyclopentadienyl (Cp) ligand and its substituted derivatives are fundamental components of metallocene and post-metallocene catalysts used in olefin polymerization.

The diphenylmethylcyclopentadienyl ligand, when coordinated to a transition metal center (such as titanium, zirconium, or iron), forms a catalyst with a specific steric and electronic environment. The bulky diphenylmethyl group influences the coordination of monomer molecules and the subsequent insertion steps, which are critical in determining the polymer's microstructure. Organometallic compounds, which contain metal-carbon bonds, are central to this process libretexts.orgwiley-vch.de. The hapticity, or the number of atoms in the ligand directly bonded to the metal, is a key feature of these systems libretexts.org. The cyclopentadienyl ligand is typically a 5-electron donor that coordinates in an η⁵ fashion libretexts.org.

In the context of polymerization catalysis, the ligand's structure dictates the geometry of the active site. The presence of the large diphenylmethyl group can:

Create a sterically hindered environment that influences the regioselectivity and stereoselectivity of monomer insertion.

Modify the electronic properties of the metal center, thereby affecting the catalyst's activity and its affinity for different monomers.

Provide solubility and stability to the catalyst complex in the reaction medium.

The synthesis of polymers using such catalysts involves the reaction of monomers, like olefins, with the activated organometallic complex. The ligand framework, containing the diphenylmethylcyclopentadienyl moiety, remains attached to the metal center throughout the catalytic cycle, guiding the formation of the polymer chain.

Table 1: Role of Substituted Cyclopentadienyl Ligands in Catalyst Design

| Feature | Influence of Diphenylmethyl Substituent |

|---|---|

| Steric Hindrance | The bulky group controls access to the metal center, affecting monomer approach and insertion. |

| Electronic Properties | The substituent can alter the electron density at the metal, tuning catalytic activity. |

| Solubility | The organic nature of the ligand enhances solubility in nonpolar organic solvents used for polymerization. |

| Catalyst Stability | Large, bulky ligands can prevent catalyst deactivation pathways like dimerization. |

Utilization in Nanostructure Synthesis (excluding final material properties)

While specific examples detailing the use of diphenylmethylcyclopentadiene in nanostructure synthesis are not extensively documented, its role can be inferred from the general application of organometallic compounds as precursors for nanomaterials. Organometallic precursors are widely used in methods like chemical vapor deposition (CVD) and colloidal synthesis to produce metal, metal oxide, or semiconductor nanostructures.

A complex of a metal with the diphenylmethylcyclopentadienyl ligand could serve as a molecular precursor. The ligand's function in this context is to:

Control Volatility and Decomposition: The ligand stabilizes the metal center, allowing the complex to be sublimed or dissolved and then decomposed under controlled conditions (e.g., temperature, atmosphere) to form the desired nanostructures. The size and composition of the ligand influence the precursor's decomposition profile.

Influence Nucleation and Growth: During decomposition, the ligand fragments can act as capping agents or influence the reaction environment, thereby providing a level of control over the size and morphology of the forming nanoparticles. The bulky diphenylmethyl group could provide significant steric stabilization during the initial stages of particle formation.

The synthesis process would involve the thermal, chemical, or photochemical decomposition of the diphenylmethylcyclopentadienyl-metal complex, leading to the release of the metal atoms, which then nucleate and grow into nanoclusters or nanoparticles.

Development of Optoelectronic Precursors (excluding final material properties)

Organometallic compounds are crucial in the development of materials for optoelectronics, serving as precursors for thin-film deposition or as components in functional materials themselves sciopen.com. A complex containing the diphenylmethylcyclopentadienyl ligand could be designed as a precursor for optoelectronic applications.

The rationale for its use includes:

Solubility for Solution Processing: The large, aromatic diphenylmethyl group can enhance the solubility of a metal complex in organic solvents. This is highly desirable for solution-based fabrication techniques like spin-coating or inkjet printing, which are used to create thin films for devices.

Steric Bulk to Prevent Aggregation: In the solid state, the bulky ligand can prevent the close packing of molecules. This intermolecular separation can be beneficial in tuning the electronic interactions between adjacent molecules, a critical factor in the design of precursors for emissive layers in organic light-emitting diodes (OLEDs).

Precursor for Conductive Oxides: Organometallic complexes are often used as precursors in the sol-gel or metal-organic decomposition (MOD) routes to transparent conductive oxides (TCOs) or other inorganic layers used in optoelectronic devices. The diphenylmethylcyclopentadienyl ligand would be burned off during an annealing step, leaving behind the desired inorganic film.

The design of such precursors involves synthesizing a metal complex where the diphenylmethylcyclopentadienyl ligand provides the necessary processing characteristics without interfering with the formation of the final functional layer.

Reagent in Organic Synthesis

Participation in Domino and Cascade Reactions

A domino, cascade, or tandem reaction is a chemical process involving at least two consecutive reactions where each subsequent step occurs due to the functionality generated in the previous one, all under the same reaction conditions without the addition of new reagents baranlab.orgub.edu. These reactions are highly efficient for building molecular complexity from simple starting materials rsc.orgunimi.it.

Diphenylmethylcyclopentadiene can act as a starting material in cascade sequences, typically initiated by its participation in a pericyclic reaction, most notably the Diels-Alder reaction wikipedia.org. Cyclopentadiene and its derivatives are highly reactive dienes for [4+2] cycloadditions nih.govresearchgate.netwvu.edu. The reaction of diphenylmethylcyclopentadiene with a suitable dienophile would form a bicyclic adduct. If the dienophile contains additional reactive functional groups, this initial adduct can be poised to undergo subsequent intramolecular transformations, thus initiating a cascade.

The diphenylmethyl group at the 5-position of the cyclopentadiene ring would influence the initial Diels-Alder step by:

Controlling Stereoselectivity: The bulky substituent can block one face of the diene, directing the dienophile to the opposite face and controlling the stereochemistry of the newly formed stereocenters.

Influencing Regioselectivity: While less common in symmetrical cyclopentadiene, substitution can play a role in the regiochemical outcome with unsymmetrical dienophiles.

A hypothetical cascade could involve the Diels-Alder reaction of diphenylmethylcyclopentadiene with a dienophile containing a nucleophilic group. The resulting adduct could then undergo an intramolecular cyclization, driven by the proximity of the newly configured functional groups.

Table 2: Hypothetical Cascade Reaction Initiated by Diphenylmethylcyclopentadiene

| Step | Reaction Type | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Diels-Alder Cycloaddition | Diphenylmethylcyclopentadiene + Dienophile (e.g., an unsaturated ketone with a pendant hydroxyl group) | Formation of a bridged bicyclic adduct with specific stereochemistry. |

| 2 | Intramolecular Cyclization | The bicyclic adduct formed in Step 1. | The pendant hydroxyl group attacks the ketone, forming a hemiketal or a related cyclic ether. |

Use in Click Chemistry and Related Transformations

Click chemistry describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often under mild and biocompatible conditions nih.govmdpi.com. The Diels-Alder reaction is considered a prime example of a click reaction due to its efficiency, high yields, and atom economy nih.govresearchgate.net.

Cyclopentadiene is one of the most reactive dienes in normal-electron-demand Diels-Alder reactions, readily reacting with electron-deficient dienophiles nih.govnih.gov. This high reactivity makes it an ideal component for click chemistry applications researchgate.net. Diphenylmethylcyclopentadiene, as a substituted cyclopentadiene, retains this inherent reactivity. Its participation in a [4+2] cycloaddition with a dienophile (such as a maleimide (B117702) or an acrylate) proceeds rapidly and cleanly to form a stable cycloadduct nih.govsciforum.netrsc.org.

The diphenylmethyl substituent can modulate the reactivity:

Steric Effects: The bulky group can influence the rate of reaction and the endo/exo selectivity of the cycloaddition. The endo product is often kinetically favored in Diels-Alder reactions involving cyclopentadiene sciforum.net.

Electronic Effects: The substituent can slightly alter the energy levels of the diene's frontier molecular orbitals (HOMO/LUMO), which can fine-tune the reaction rate.

The use of diphenylmethylcyclopentadiene in this context allows for the covalent linking of molecular fragments in a controlled and efficient manner, which is the cornerstone of click chemistry.

Table 3: Comparison of Dienes in Diels-Alder Reactions with Tetracyanoethylene

| Diene | Relative Rate Constant |

|---|---|

| Butadiene | 1 |

| 1,3-Cycloheptadiene | 2.5 |

| 1,3-Cyclohexadiene | 820 |

| Cyclopentadiene | 2,100,000 |

This table illustrates the exceptionally high reactivity of the cyclopentadiene core structure in Diels-Alder reactions, a property leveraged in click chemistry applications. Data adapted from published research nih.gov.

Advanced Spectroscopic and Analytical Methodologies in Diphenylmethylcyclopentadiene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of the molecular structure of Diphenylmethylcyclopentadiene. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental techniques for the initial characterization of Diphenylmethylcyclopentadiene. The chemical shifts (δ) in these spectra are highly sensitive to the electronic environment of each nucleus, allowing for the assignment of specific protons and carbons within the molecule.

The ¹H NMR spectrum of a Diphenylmethylcyclopentadiene derivative would be expected to show distinct signals for the protons of the phenyl groups, the methyl proton, and the protons of the cyclopentadienyl (B1206354) ring. The aromatic protons of the two phenyl groups typically appear in the downfield region of the spectrum (approximately δ 7.0-7.5 ppm), often as complex multiplets due to spin-spin coupling. The methine proton of the diphenylmethyl group would likely resonate as a singlet or a multiplet in the range of δ 4.0-5.0 ppm, depending on its coupling with adjacent protons. The protons on the cyclopentadienyl ring would exhibit signals in the olefinic region (around δ 6.0-6.5 ppm) and the aliphatic region (around δ 2.5-3.0 ppm), with their multiplicity and chemical shifts being highly dependent on the substitution pattern and the specific isomer present.

Similarly, the ¹³C NMR spectrum provides crucial information about the carbon framework. The carbons of the phenyl rings would generate signals in the aromatic region (δ 120-150 ppm). The methine carbon of the diphenylmethyl group would be expected around δ 50-60 ppm. The sp²-hybridized carbons of the cyclopentadienyl ring typically resonate between δ 120-140 ppm, while the sp³-hybridized carbon would appear further upfield, around δ 40-50 ppm.